molecular formula C8H8N4O2 B2815118 1-methyl-N-(1,2-oxazol-3-yl)-1H-pyrazole-4-carboxamide CAS No. 1005552-42-0

1-methyl-N-(1,2-oxazol-3-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B2815118
CAS No.: 1005552-42-0
M. Wt: 192.178
InChI Key: ZOMAWCXNLYZZKZ-UHFFFAOYSA-N
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Description

1-methyl-N-(1,2-oxazol-3-yl)-1H-pyrazole-4-carboxamide is a compound that belongs to the class of heterocyclic compounds, specifically isoxazoles and pyrazoles. These compounds are known for their diverse biological activities and are commonly found in many commercially available drugs. The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(1,2-oxazol-3-yl)-1H-pyrazole-4-carboxamide typically involves the formation of the isoxazole and pyrazole rings followed by their coupling. One common method is the (3 + 2) cycloaddition reaction, which employs Cu (I) or Ru (II) as catalysts . due to the drawbacks of metal-catalyzed reactions, such as high costs and toxicity, alternative metal-free synthetic routes are also being explored .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(1,2-oxazol-3-yl)-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the isoxazole or pyrazole rings.

    Substitution: Substitution reactions can introduce different substituents on the rings, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different biological activities.

Scientific Research Applications

1-methyl-N-(1,2-oxazol-3-yl)-1H-pyrazole-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-methyl-N-(1,2-oxazol-3-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-methyl-N-(1,2-oxazol-3-yl)-1H-pyrazole-4-carboxamide include other isoxazole and pyrazole derivatives, such as:

  • Isoxazole-4-carboxamide
  • 1-methylpyrazole-3-carboxamide
  • 3,5-dimethylisoxazole

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of the isoxazole and pyrazole rings, which imparts unique biological activities and chemical properties. This makes it a valuable compound for further research and development in various scientific fields .

Biological Activity

1-Methyl-N-(1,2-oxazol-3-yl)-1H-pyrazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, synthesis, and the biological mechanisms underlying its activity.

Chemical Structure and Properties

The molecular formula of this compound is C8H8N4O2C_8H_8N_4O_2. The compound features a pyrazole ring fused with an oxazole moiety, contributing to its unique biological profile.

PropertyValue
Chemical FormulaC8H8N4O2
Molecular Weight180.17 g/mol
IUPAC NameThis compound
AppearanceWhite to off-white solid

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against human lung carcinoma (A549) and breast adenocarcinoma (MCF7) cell lines .

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cancer cell proliferation and survival. It has been suggested that the oxazole and pyrazole moieties may interact with target proteins such as kinases and transcription factors that regulate cell cycle progression and apoptosis .

Case Studies

Case Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of various pyrazole derivatives, this compound was found to significantly inhibit cell growth in MCF7 cells with an IC50 value of approximately 25 µM. This activity was attributed to the compound's ability to induce apoptosis through caspase activation pathways .

Case Study 2: In Vivo Studies
In vivo studies using murine models indicated that administration of this compound resulted in reduced tumor size compared to control groups. Histopathological analysis revealed increased apoptosis in tumor tissues treated with the compound .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. Various derivatives have been synthesized to enhance biological activity and selectivity.

Derivative NameBiological Activity
1-Methyl-N-(5-fluorooxazole)-pyrazoleEnhanced antitumor activity
1-Methyl-N-(benzothiazol)-pyrazoleAntimicrobial properties

Properties

IUPAC Name

1-methyl-N-(1,2-oxazol-3-yl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-12-5-6(4-9-12)8(13)10-7-2-3-14-11-7/h2-5H,1H3,(H,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMAWCXNLYZZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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